molecular formula C25H17N B14869473 9,9'-Spirobi[fluoren]-4-amine

9,9'-Spirobi[fluoren]-4-amine

Cat. No.: B14869473
M. Wt: 331.4 g/mol
InChI Key: VMAZRNMVXRAEGD-UHFFFAOYSA-N
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Description

9,9'-Spirobi[fluoren]-4-amine (CAS 1579281-06-3) is an aromatic amine building block characterized by a rigid spirobi[fluorene] core. This structure is highly valued in advanced materials research, particularly for its application in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's molecular formula is C 25 H 17 N, and it has a molecular weight of 331.41 g/mol [ ]. In scientific applications, this amine serves as a crucial precursor for the development of hole-transporting materials (HTMs). Its rigid, three-dimensional structure enhances the thermal stability and morphological stability of thin films in devices [ ]. Researchers utilize it in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct complex nitrogen-containing organic semiconductors [ ]. The spirobi[fluorene] core helps to inhibit molecular aggregation, contributing to improved efficiency and longevity in OLED devices. The compound is offered with a high purity level, typically >98.0% as confirmed by HPLC analysis [ ]. It is supplied as a solid, with a measured melting point of 231.0 to 235.0 °C [ ]. As a specialty chemical, it is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H17N

Molecular Weight

331.4 g/mol

IUPAC Name

9,9'-spirobi[fluorene]-4-amine

InChI

InChI=1S/C25H17N/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H,26H2

InChI Key

VMAZRNMVXRAEGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C(=CC=C5)N

Origin of Product

United States

Chemical Modification and Polymerization of 9,9 Spirobi Fluoren 4 Amine Derivatives

Strategies for Functionalizing the Amine Group for Diverse Applications

The primary amine group on the 9,9'-Spirobi[fluoren]-4-amine scaffold is a key site for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. Molecular engineering strategies, including side-chain modification, functional group addition, and π-conjugation extension, are employed to enhance the performance of materials derived from this core structure. acs.org For instance, the amine group can be functionalized to incorporate Lewis base structures, such as pyridine (B92270) groups. acs.org This modification can lead to improved device stability and performance by passivating surface defects in adjacent material layers, for example, by coordinating to lead ions in perovskite solar cells. acs.org

Covalent Linkages and Conjugation with Extended π-Systems

To further enhance the electronic properties of this compound, its amine functionality serves as a convenient anchor point for covalent linkage to extended π-systems. This approach is crucial for developing materials with efficient charge transport capabilities.

Integration with Triarylamine Moieties for Enhanced Hole Transport

A prominent strategy for improving hole-transporting materials (HTMs) involves the integration of triarylamine moieties with the this compound core. Triarylamines are well-known for their excellent hole-transporting properties. By covalently linking these electron-rich units to the SBF backbone, the resulting materials can exhibit enhanced hole mobility and facilitate efficient charge extraction in electronic devices. acs.org For example, the modification of spiro[fluorene-9,9′-xanthene] (a related spiro compound) with dimethoxyphenylnaphthylamine subunits has been shown to enhance conductivity and charge transport by expanding the π-conjugated structure. rsc.org This principle of extending π-conjugation through the amine group is directly applicable to this compound for the development of high-performance HTMs.

Introduction of Electron-Accepting or Donor-Acceptor Architectures

Creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures is another powerful approach to tailor the optoelectronic properties of this compound derivatives. In these designs, the amine-functionalized SBF can act as the electron-donating unit. By introducing electron-accepting moieties, it is possible to control the intramolecular charge transfer characteristics, which influences the material's absorption, emission, and charge separation properties.

For instance, the functionalization of spiro compounds with electron-accepting units like diketopyrrolopyrrole has been demonstrated to create promising non-fullerene acceptors for organic solar cells. rsc.orgresearchgate.net Similarly, linking the this compound core to electron-accepting groups can lead to materials with tailored energy levels for specific applications. The spiro linkage in these D-A systems helps to spatially separate the highest occupied molecular orbital (HOMO), typically localized on the donor, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. acs.org This separation can be beneficial for reducing charge recombination and improving device efficiency.

Polymerization Approaches Utilizing this compound Monomers

The amine functionality of this compound also allows it to be used as a monomer in various polymerization reactions, leading to the formation of high-performance polymers with unique properties and morphologies.

Conjugated Microporous Polymer Synthesis and Structural Control

This compound can be utilized as a building block for the synthesis of conjugated microporous polymers (CMPs). These materials are characterized by their extended π-conjugation and permanent microporosity, making them attractive for applications in gas storage, separation, and catalysis. The rigid and contorted spiro structure of the SBF unit helps to prevent efficient packing of the polymer chains, leading to the formation of a porous network.

Various polymerization methods, such as FeCl₃-mediated oxidative polymerization and Friedel-Crafts polymerization, have been used to synthesize SBF-based CMPs with large surface areas. rsc.org By carefully selecting the co-monomers and polymerization conditions, it is possible to control the pore size, surface area, and electronic properties of the resulting CMPs. The amine groups on the this compound monomer can also serve as reactive sites for post-synthetic modification of the CMPs, allowing for the introduction of additional functionalities.

Cross-Linked Polymer Networks for Morphological Stability

To enhance the morphological stability and durability of thin films in electronic devices, this compound monomers can be incorporated into cross-linked polymer networks. Cross-linking provides a robust and insoluble film, which is crucial for the long-term operational stability of devices like organic light-emitting diodes (OLEDs) and solar cells.

The amine group can be modified with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to enable free-radical polymerization. This approach allows for the formation of a three-dimensional, cross-linked polymer network. acs.org These cross-linked HTMs can offer improved thermal stability and resistance to solvent washing during the fabrication of multilayer devices. The resulting polymers can exhibit enhanced film quality and contribute to better device performance and longevity. acs.org

Advanced Spectroscopic and Computational Research on Electronic and Photophysical Phenomena

Elucidation of Electronic Structure and Charge Transport Mechanisms

Computational and experimental studies have provided significant insights into the electronic structure and charge transport capabilities of SBF-based materials. The orthogonal arrangement of the fluorene (B118485) moieties means that while they are electronically coupled through the central spiro-carbon, the π-conjugation between the two systems is largely disrupted. researchgate.netnih.gov

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate charge injection and transport properties in organic semiconductors. In the case of 9,9'-Spirobi[fluoren]-4-amine, the amine group (-NH₂) at the C4 position plays a crucial role as an electron-donating substituent. This functionalization raises the HOMO energy level, facilitating more efficient hole injection from standard anodes like Indium Tin Oxide (ITO).

Research on various substituted SBF derivatives demonstrates that the HOMO and LUMO levels can be precisely tuned. For instance, the introduction of electron-withdrawing groups, such as fluorine (F) or trifluoromethyl (CF₃), can systematically lower both HOMO and LUMO levels. researchgate.net Density Functional Theory (DFT) calculations support these experimental findings, showing that the location and nature of substituents allow for the deliberate engineering of the electronic band gap. researchgate.netresearchgate.net A study on a structurally non-planar molecule with an SBF core and four perylenediimide (PDI) peripheral groups reported a low-lying LUMO energy level of -4.11 eV, highlighting the significant tuning achievable with acceptor moieties. rsc.org

The table below, based on data from fluorinated SBF derivatives, illustrates the impact of substituent patterns on frontier orbital energies. researchgate.net

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Spiro-(2)-F-5.87-2.333.54
Spiro-(3)-F-5.92-2.393.53
Spiro-(4)-F-5.90-2.343.56
Spiro-(2,4)-F-6.04-2.573.47
Spiro-CF3-6.17-2.783.39

This table is interactive. Click on the headers to sort.

High charge carrier mobility is essential for efficient operation of organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The spirobifluorene framework is conducive to good charge transport, in part because its three-dimensional structure ensures stable amorphous morphologies, preventing the formation of grain boundaries that can trap charges. researchgate.net

The time-of-flight (TOF) technique is commonly used to measure the charge carrier mobility in thin films of these materials. ntu.edu.tw For SBF-based triaryldiamine derivatives, studies have shown high hole mobilities, often in the range of 10⁻³ to 10⁻⁵ cm² V⁻¹ s⁻¹. ntu.edu.twnih.gov For example, a derivative featuring diphenylamino groups attached to the SBF core exhibited high hole mobility due to enhanced intermolecular interactions. ntu.edu.tw The efficiency of resulting OLEDs is strongly correlated with the charge transporting behavior of these SBF-amine compounds. ntu.edu.tw In some fluorene-based bipolar materials, hole mobilities are consistently around 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobility can be an order of magnitude lower. nih.gov The high carrier mobility, coupled with low injection barriers, contributes to the high performance observed in devices using SBF derivatives as host materials. researchgate.net

The structure of this compound, featuring an electron-donating amine group attached to the electron-accepting fluorene system, is characteristic of a donor-acceptor (D-A) molecule. Upon photoexcitation, this can lead to the formation of an intramolecular charge transfer (ICT) state, where electron density moves from the amine moiety to the fluorene core.

The dynamics of excitons (electron-hole pairs) in these materials are complex. In device architectures, excitons can also form at the interface between the SBF material layer and an adjacent electron-transporting layer, a phenomenon known as exciplex formation. pku.edu.cn These exciplexes can have their own distinct emission characteristics, which may need to be managed to achieve the desired device color purity. pku.edu.cn The specific molecular design of SBF derivatives, which provides structural rigidity, helps in controlling these excited-state dynamics and minimizing non-radiative decay pathways. smolecule.com

Photophysical Characterization and Luminescence Mechanisms

The photophysical properties of SBF derivatives, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, are central to their function in light-emitting applications.

The emission color and efficiency of SBF-based materials are highly dependent on their substitution pattern. The amine group in this compound is expected to induce a red-shift in the emission spectrum compared to the unsubstituted SBF core due to the ICT character of the excited state.

Research on analogous 4-substituted SBF systems, such as 4-pyridyl-SBF derivatives, has shown that they are effective host materials for phosphorescent emitters in OLEDs. researchgate.net By altering the substituent, the emission can be tuned. For example, a non-doped deep blue OLED with excellent color coordinates (CIE of 0.169, 0.122) was created using a fluorinated SBF derivative as the emitter. researchgate.net When used as a host, another fluorinated SBF derivative enabled a high-performance blue OLED with a current efficiency of 6.66 cd A⁻¹ and an external quantum efficiency of 4.92%. researchgate.net This demonstrates the potential for precise spectral tuning and high efficiency through molecular design.

For applications in phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy (E(T)) higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer. The SBF architecture is exceptionally well-suited for achieving high triplet energies. researchgate.net

The key to this is the electronic decoupling of the two fluorene units by the spiro center and the substitution at positions like C4. researchgate.netnih.gov This ortho-linkage impedes the extension of π-conjugation across the molecule, which keeps the triplet energy high. nih.gov Studies on 4,4'-linked SBF oligomers and 4-pyridyl-SBF have confirmed that this strategy consistently yields materials with high triplet energies, typically around 2.7-2.8 eV. researchgate.netnih.gov This is sufficient to host common green and blue phosphorescent emitters. researchgate.net Furthermore, the rigid SBF backbone helps to minimize vibrational and rotational deactivation pathways, thus promoting efficient luminescence by suppressing non-radiative decay. smolecule.com This control over the singlet-triplet energy gap is also critical for developing advanced emitters based on thermally activated delayed fluorescence (TADF). smolecule.com

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry have become indispensable tools for predicting and understanding the properties of complex organic molecules like this compound. These methods provide insights into molecular structure, electronic properties, and photophysical behavior, guiding the rational design of new materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, electronic properties, and vibrational frequencies of molecules. For complex organic compounds, DFT calculations can provide valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding charge injection and transport properties in electronic devices.

While no specific DFT studies on this compound are publicly available, research on analogous amino-substituted and functionalized spirobifluorene and related spiro compounds demonstrates the utility of this approach. For instance, DFT calculations have been used to study the electronic properties of various spiro[fluorene-9,9′-xanthene] (SFX) based molecules, which share the spiro-linkage and rigid core structure. rsc.org These studies often use functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized geometries and electronic structures. rsc.orgrsc.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. It is particularly useful for predicting electronic absorption and emission spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help interpret experimental UV-Vis and photoluminescence spectra. rsc.org For example, TD-DFT calculations have been successfully used to understand the spectral properties of various organic molecules, correlating the theoretical predictions with experimental findings. researchgate.net

In the context of this compound, DFT and TD-DFT calculations would be instrumental in:

Determining the optimized molecular geometry and the dihedral angle between the two fluorene moieties.

Calculating the HOMO and LUMO energy levels to predict its potential as a hole-transporting or electron-transporting material.

Simulating the UV-Vis absorption spectrum to identify the key electronic transitions.

Investigating the nature of the excited states to understand its photoluminescent properties.

The table below illustrates the type of data that can be generated from DFT and TD-DFT calculations, based on studies of related compounds.

Computational MethodProperty PredictedTypical Values for Related Spiro CompoundsSignificance
DFT (e.g., B3LYP/6-31G)*HOMO Energy Level-5.0 to -5.8 eVDetermines the ease of hole injection/extraction.
LUMO Energy Level-1.8 to -2.5 eVDetermines the ease of electron injection/extraction.
Band Gap2.5 to 4.0 eVInfluences the color and electronic properties.
TD-DFT Absorption Wavelength (λmax)300 to 450 nmCorrelates with the color of the compound and its ability to absorb light.
Emission Wavelength (λem)400 to 600 nmPredicts the color of emitted light in photoluminescent applications.

Note: The values presented are illustrative and based on a range of functionalized spirobifluorene and related spiro compounds. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and bulk properties of materials.

For a molecule like this compound, MD simulations could be employed to:

Study Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. MD simulations can reveal the nature of these interactions, such as π-π stacking and hydrogen bonding, which can significantly influence material properties like charge mobility and film morphology. Research on related spiro compounds has highlighted the importance of preventing tight molecular packing to achieve good solubility and processing characteristics. acs.org

Predict Bulk Properties: By simulating a large ensemble of molecules, MD can be used to predict bulk properties such as density, glass transition temperature, and diffusion coefficients, which are important for the fabrication and performance of organic electronic devices.

While specific MD simulation studies on this compound are not found in the reviewed literature, the methodology is broadly applicable to this class of organic materials. Such simulations would complement the quantum chemical calculations from DFT by providing a dynamic picture of the molecule's behavior in a condensed phase.

Research Applications of 9,9 Spirobi Fluoren 4 Amine in Organic Electronic Devices

Integration into Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,9'-Spirobi[fluoren]-4-amine are extensively utilized in OLEDs due to their excellent thermal and morphological stability, high triplet energy levels, and good solubility. researchgate.net These characteristics make them suitable for various roles within the device architecture, including as hole transporting materials, emitters, and hosts for phosphorescent dopants.

Role as Hole Transporting Material (HTM) and Hole Injection Layer

The primary application of this compound derivatives in OLEDs is as a Hole Transporting Material (HTM) or as part of a Hole Injection Layer (HIL). The amine functionality provides the necessary electronic properties for efficient hole injection from the anode and subsequent transport to the emissive layer. The rigid spirobifluorene core ensures the formation of stable and uniform thin films, which is crucial for device performance and longevity.

Researchers have developed various derivatives to optimize the hole-transporting properties. For instance, modifying the amine group or attaching different functional groups to the spirobifluorene backbone can tune the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the work function of the anode and the HOMO level of the emissive layer, thereby reducing the energy barrier for hole injection.

Emitter and Host Material Design for Fluorescent and Phosphorescent OLEDs

The high triplet energy of the spirobifluorene core makes its derivatives excellent host materials for phosphorescent emitters, particularly for blue and green OLEDs. pku.edu.cn The host material must have a triplet energy higher than that of the phosphorescent guest to prevent back energy transfer and ensure efficient light emission from the dopant. Spirobifluorene-based hosts effectively confine the triplet excitons on the guest molecules, leading to high phosphorescence quantum yields.

In some cases, derivatives of this compound can also function as the primary emitter in fluorescent OLEDs. By attaching chromophoric moieties to the spirobifluorene backbone, the emission color can be tuned across the visible spectrum. For example, carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives have been designed as deep-blue emitters. researchgate.net

Device Architectures and Performance Optimization

For instance, employing a co-host system, where a spirobifluorene derivative is blended with another material, can improve charge balance within the emissive layer and enhance device efficiency and stability. pku.edu.cn The use of ambipolar ter(9,9-diarylfluorene)s in various device architectures, from single-layer to multilayer heterostructures, has been explored to optimize performance. ijop.ir Research has shown that yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials can achieve high external quantum efficiencies (EQE) exceeding 27%. rsc.org

Utilization in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

The favorable electronic and morphological properties of this compound derivatives have also led to their successful application in organic solar cells, including both OPVs and PSCs. In these devices, they primarily function as hole-transporting materials.

Active Layer Components and Charge Generation Mechanisms

In the context of OPVs, derivatives of 9,9'-Spirobi[fluorene] can be utilized as non-fullerene acceptors in the active layer. For example, a molecule with a 9,9'-spirobi[9H-fluorene] core and four perylenediimide (PDI) peripheral groups has been synthesized. rsc.orgxjtlu.edu.cnnih.gov This compound exhibits a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level and strong light absorption, making it an effective electron acceptor. rsc.orgxjtlu.edu.cnnih.gov When blended with a suitable polymer donor, this non-fullerene acceptor facilitates efficient charge generation upon light absorption. rsc.orgxjtlu.edu.cnnih.gov A bulk heterojunction solar cell using this material as the electron acceptor achieved a power conversion efficiency (PCE) of 5.34%. xjtlu.edu.cnnih.gov

Hole Transport Layer (HTL) Development and Performance Enhancement

In both OPVs and PSCs, the Hole Transport Layer (HTL) plays a crucial role in extracting holes from the active layer and transporting them to the anode while blocking electrons. Derivatives of this compound are excellent candidates for HTLs due to their high hole mobility and appropriate energy level alignment with common photoactive materials like perovskites. acs.orgmdpi.com

The benchmark HTM in PSCs has been Spiro-OMeTAD, a spirobifluorene derivative. acs.orgwhiterose.ac.uk However, research has focused on developing new spirobifluorene-based HTMs to overcome some of the limitations of Spiro-OMeTAD, such as its complex synthesis and the need for dopants to enhance conductivity. d-nb.inforesearchgate.net

Spiro[fluorene-9,9′-xanthene] (SFX) based HTMs, which are structurally related to spirobifluorene, have emerged as a promising alternative. acs.orgmdpi.comrsc.orgresearchgate.net These materials can be functionalized with various arylamine moieties to tune their HOMO energy levels and hole mobility. rsc.orgresearchgate.net For instance, carbazole-based SFX derivatives have been synthesized and used as efficient and low-cost HTMs in PSCs, achieving PCEs comparable to the benchmark Spiro-OMeTAD. nih.gov The performance of these HTMs can be further enhanced by strategies like fluorination of the aniline (B41778) units. mdpi.com

Below is a table summarizing the performance of selected solar cells utilizing 9,9'-Spirobi[fluorene]-4-amine derivatives or related spiro compounds as the hole transporting material.

Device TypeHTMPCE (%)Ref.
BHJSCSBF-PDI4 (as acceptor)5.34 xjtlu.edu.cnnih.gov
PSCSFXDAnCBZ20.87 nih.gov
Inverted PSCp-SFX-oF15.21 mdpi.com

Interfacial Engineering for Improved Photovoltaic Efficiency

In organic photovoltaic (OPV) and perovskite solar cells (PSCs), the interface between the light-absorbing layer and the charge-transporting layer is critical for achieving high power conversion efficiency (PCE). Interfacial engineering aims to optimize this junction to facilitate efficient charge extraction and minimize recombination losses. While direct studies on this compound are limited, its potential as a hole-transporting material (HTM) can be inferred from its structural components.

The spirobifluorene core provides a rigid, 3D architecture that ensures the formation of smooth, uniform films, which is a prerequisite for creating a high-quality interface with the perovskite or organic absorber layer. The amine group at the 4-position is expected to play a crucial role. Amine moieties are known to be effective hole-transporting functionalities and can also interact with the perovskite surface. This interaction can passivate surface defects, particularly under-coordinated lead ions in perovskites, thereby reducing charge recombination at the interface and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

For instance, derivatives of the related spiro[fluorene-9,9′-xanthene] (SFX) have demonstrated that the strategic placement of amine groups can lead to HTMs with deep HOMO (Highest Occupied Molecular Orbital) energy levels, which are essential for efficient hole injection from the perovskite's valence band. It is anticipated that this compound would possess a HOMO level suitable for application as an HTM, though its precise energy level would need experimental verification. The performance of solar cells employing spiro-based HTMs is highly dependent on this energy level alignment, as shown in the table below which compares various spiro compounds used in perovskite solar cells.

Compound NameHOMO Level (eV)Hole Mobility (cm²/Vs)Device PCE (%)
Spiro-OMeTAD-5.1 to -5.21.1 x 10⁻⁴ to 4.6 x 10⁻⁴>25% (doped)
SFX-TAD-5.191.5 x 10⁻⁴18.1%
mp-SFX-2PA-5.11.5 x 10⁻⁴16.8%
SFXDAnCBZ-5.082.5 x 10⁻⁴20.87%

This table presents data for related spiro compounds to illustrate the range of properties and performance, as specific data for this compound is not available.

Application in Organic Field-Effect Transistors (OFETs)

The application of spirobifluorene derivatives extends to Organic Field-Effect Transistors (OFETs), where they can serve as the active semiconductor layer. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

For an OFET, the active layer must form a well-ordered film to facilitate efficient charge transport between molecules. The spiro-center in this compound is advantageous as it prevents the strong π-π stacking that can lead to crystallization issues in planar molecules, while still allowing for sufficient intermolecular electronic coupling for charge hopping. The fluorene (B118485) units themselves are excellent charge carriers.

The amine group at the 4-position would classify this compound as a p-type semiconductor, meaning it transports positive charge carriers (holes). The charge carrier dynamics would be governed by the hopping of holes between adjacent molecules in the solid state. The rate of this hopping is influenced by the electronic coupling between molecules (transfer integral) and the energetic barrier for charge transfer (reorganization energy). The rigid structure of the spirobifluorene core generally leads to low reorganization energies, which is beneficial for high mobility.

Characterization of an OFET based on this compound would involve measuring its output and transfer characteristics to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Several strategies could be employed to enhance the mobility of a this compound-based OFET:

Solvent Annealing: Exposing the thin film to solvent vapor after deposition can improve molecular ordering and enhance charge transport pathways.

Blending: Creating a blend with an insulating polymer can improve the morphology of the semiconductor film and reduce charge trapping at grain boundaries.

Chemical Modification: While this article focuses on the specific compound, derivatives could be synthesized. For example, attaching alkyl chains to the fluorene core can improve solubility and influence molecular packing, which in turn affects mobility. Studies on other fluorene-based bipolar materials have shown that hole mobilities can range from 10⁻⁵ to 10⁻³ cm²/V·s depending on the molecular structure. nih.gov

Emerging Applications in Optoelectronic Sensors and Advanced Materials

The unique photophysical properties of spirobifluorene compounds make them promising candidates for emerging applications in optoelectronic sensors and other advanced materials.

For sensor applications, the key principle is the change in the material's optical or electrical properties upon interaction with an analyte. The fluorene units in this compound are highly fluorescent. The amine group can act as a recognition site for specific analytes. For example, the fluorescence of the material could be quenched or enhanced in the presence of certain electron-accepting or electron-donating molecules. Research on nanowires made from spirobifluorene derivatives has shown their potential for fluorometric sensing of nitroaromatic compounds, which are common components in explosives. rsc.org The nanowire structure provides a large surface area for analyte interaction, and changes in fluorescence or conductivity can be measured to detect the target substance. rsc.org

As a building block for advanced materials, this compound could be used to synthesize larger, more complex structures like metal-organic frameworks (MOFs) or polymers. A related compound, 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid, has been used to create a MOF with a high specific surface area and promising gas sorption properties. sigmaaldrich.com The amine functionality of this compound could be used as a reactive site to polymerize the molecule or to graft it onto other structures, creating materials with tailored electronic and physical properties for a wide range of applications.

Solid State Organization and Intermolecular Interactions of 9,9 Spirobi Fluoren 4 Amine Derivatives

Supramamolecular Assembly and Self-Organization Principles

The self-assembly of SBF derivatives is directed by a combination of weak intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π interactions. The substitution pattern on the SBF core plays a crucial role in dictating the final supramolecular architecture. For instance, the introduction of functional groups capable of forming strong directional interactions, such as carboxylic acids or amides, allows for predictable self-assembly into complex networks.

A study on 9,9'-spirobifluorene-2,2',7,7'-tetracarboxylic acid demonstrated its ability to self-assemble in the crystalline state through cyclotetrameric arrangements driven by hydrogen bonds. researchgate.net This "tecton" (a building block for supramolecular assembly) organizes into grid-like layers. researchgate.net Interestingly, the corresponding tetraamide derivative assembles via single hydrogen bonds, showcasing how subtle changes in functional groups can alter the entire self-assembly paradigm. researchgate.net

Furthermore, SBF derivatives can act as ligands for the construction of metal-organic frameworks (MOFs). A square planar tetracarboxylate ligand based on an SBF core was used to synthesize a copper-based MOF. rsc.org In this assembly, the SBF units serve as pillars, creating specific interactions between layers that result in a material with a high specific surface area and gas sorption capabilities. rsc.org These examples underscore the principle that the rigid SBF scaffold, when functionalized appropriately, can be programmed to form highly organized, porous, and functional supramolecular structures.

Crystallographic Studies and Molecular Packing Analysis

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional arrangement of SBF derivatives in the solid state. These studies consistently confirm the nearly perpendicular orientation of the two fluorene (B118485) planes, a hallmark of the spiro-linkage. acs.org Crystallographic data for various SBF derivatives, such as 2,2'-dibromo-9,9'-spirobifluorene (B1249592), are available in resources like the Cambridge Structural Database (CSD). nih.gov

Analysis of crystal structures reveals how different substituents influence molecular packing. For example, in a spiro[fluorene-9,9′-xanthene]-based hole-transporting material, single-crystal analysis showed a twist angle of 87.5° between the fluorene and xanthene units. acs.org This specific conformation effectively prevents tight molecular packing, which in turn imparts excellent solubility for solution-based processing. acs.org In another derivative with an extended conjugated system, crystallographic analysis revealed short π–π contacts (as close as 3.313 Å) that facilitate more effective intermolecular stacking, leading to improved hole mobility. acs.org

The table below summarizes key crystallographic data for selected SBF-related compounds, illustrating the structural parameters that influence their solid-state organization.

Compound/DerivativeKey Crystallographic FeatureTwist AngleIntermolecular ContactsSource
X59 (SFX-based HTM)Slightly smaller twist angle due to lower steric hindrance.87.5°N/A acs.org
X62 (SFX-based HTM)Short π–π contacts between dibenzo[c,h]xanthene and DDPA units.N/A3.313 Å acs.org

This table is generated based on available data from the provided search results. "N/A" indicates that the specific data point was not mentioned in the source.

Influence of Molecular Packing and Morphology on Device Performance

The solid-state packing and thin-film morphology of SBF-amine derivatives have a profound impact on the performance of electronic devices, particularly organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The inherent spiro-structure is advantageous as it leads to materials with good solubility, high glass transition temperatures, and excellent morphological stability, all of which are critical for device fabrication and longevity. ossila.comrsc.orgresearchgate.net

In OLEDs, the molecular packing directly affects charge transport and emission characteristics. The orthogonal structure of SBF derivatives effectively suppresses intermolecular aggregation and the formation of exciplexes (excited-state complexes between different molecules), which can cause undesirable shifts in emission color and a reduction in efficiency. nih.govpku.edu.cn For instance, in one study, an unwanted red-light emission in an OLED was attributed to the intermolecular aggregation of a spirobifluorene derivative; this was mitigated by carefully selecting adjacent material layers to control the morphology at the interface. pku.edu.cn

The strategic design of SBF derivatives can optimize molecular packing to enhance device performance. By incorporating di-4-tolylamino groups at the 3,6-positions of the SBF core, researchers developed hole-transporting materials (HTMs) with high triplet energies and outstanding morphological stability (glass transition temperatures >145 °C). rsc.orgresearchgate.net This specific substitution pattern leads to favorable molecular packing that results in high charge mobility. OLEDs using these materials achieved exceptional external quantum efficiencies (EQEs) and minimal efficiency roll-off at high brightness. rsc.orgresearchgate.net Similarly, fluorinated SBF derivatives have been shown to form films with morphologies that lead to low turn-on voltages and high efficiencies in blue OLEDs. researchgate.net

The table below presents performance data for various optoelectronic devices incorporating SBF derivatives, highlighting the link between the molecular structure and device efficiency.

Device TypeSBF DerivativeKey Performance MetricValueSource
Green PHOLED3,3′,6,6′-TDTA-SBF as HTMMax. External Quantum Efficiency (EQE)26.4% rsc.orgresearchgate.net
Blue PHOLED3,3′,6,6′-TDTA-SBF as HTMMax. External Quantum Efficiency (EQE)25.4% rsc.orgresearchgate.net
Narrowband Blue OLED3,3′,6,6′-TDTA-SBF as HTMMax. External Quantum Efficiency (EQE)29.8% rsc.orgresearchgate.net
Blue OLEDPF-SBF as co-hostMax. Current Efficiency16.7 cd/A pku.edu.cn
Green OLEDPF-SBF as co-hostMax. Current Efficiency50.5 cd/A pku.edu.cn
Deep-Blue OLEDSAF-BPI as emitterMax. Current Efficiency3.97 cd/A nih.gov
Blue Fluorescent OLEDSpiro-(3,5)-F as hostMax. Current Efficiency6.51 cd/A researchgate.net
Perovskite Solar CellX60 (SFX-based HTM)Power Conversion Efficiency (PCE)19.8% acs.org

This table summarizes performance data as reported in the cited sources. The performance of electronic devices is highly dependent on the full device architecture.

Future Research Directions and Challenges in 9,9 Spirobi Fluoren 4 Amine Chemistry

Sustainable Synthetic Routes and Cost-Effective Production

A significant hurdle for the widespread commercialization of spirobifluorene-based materials is the development of sustainable and inexpensive manufacturing processes. acs.org Current research focuses on moving away from complex, multi-step syntheses that often require costly catalysts and extensive purification.

Future efforts are directed towards:

One-Pot Syntheses: Developing single-step reactions, such as the palladium-catalyzed cross-coupling used for some derivatives, can significantly streamline production. pku.edu.cningentaconnect.com For the core spiro[fluorene-9,9′-xanthene] (SFX) structure, a related class of spiro compounds, an efficient one-pot method using fluorenone and phenol (B47542) with an acid catalyst has achieved yields over 80% without chromatographic purification. acs.org Similar strategies for amine-substituted SBFs are a key research goal.

Scalability: The transition from laboratory-scale synthesis to industrial production is a major challenge. Research into methods like the free-radical polymerization of monomer units, which has been shown to be a simple and cost-effective route for polymeric materials based on SFX, could provide a model for scalable production of SBF derivatives. acs.org The ability to synthesize key intermediates like 4-bromofluorenone efficiently is also critical for scaling up the production of 4-substituted SBFs. researchgate.net

Synthetic Strategy Key Advantages Challenges Relevant Precursors/Derivatives
One-Pot SynthesisReduced reaction time, lower cost, simplified process. acs.orgpku.edu.cnCatalyst cost, optimizing reaction conditions for specific isomers.2′-(9-phenylfluoren- 9-yl)-9,9′-spirobi[fluorene] (PF-SBF) pku.edu.cningentaconnect.com
Non-Sandmeyer PathwayHigh purity (>95%), avoids harsh conditions and unstable intermediates.Applicability to a wide range of substituted SBFs.2,2'-dibromo-9,9'-spirobifluorene (B1249592)
Efficient Intermediate SynthesisEnables cost-effective production of specific functionalized SBFs. researchgate.netYield and purity of the intermediate.4-bromofluorenone researchgate.net

Advanced Molecular Engineering for Enhanced Optoelectronic Properties

The optoelectronic properties of 9,9'-Spirobi[fluoren]-4-amine and its analogs are not static; they can be finely tuned through strategic molecular design. The goal of this molecular engineering is to enhance performance metrics crucial for next-generation electronic devices. acs.org

Key areas of focus include:

Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection and transport in devices. For spiro[fluorene-9,9′-xanthene]-based hole transporting materials (HTMs), functionalization with different arylamine groups has allowed for the tuning of HOMO levels to a range of -4.9 to -5.1 eV. rsc.org Similar modifications to the amine group and the spirobifluorene core of this compound can optimize its alignment with other materials in a device stack.

Improving Charge Mobility: High charge-carrier mobility is essential for minimizing energy loss and improving device efficiency. acs.org Engineering strategies include increasing molecular conjugation and creating 3D cross-linked polymers to enhance hole mobility. acs.org The inherent steric hindrance of the spiro-conjugated system helps prevent detrimental π-π stacking, which is crucial for maintaining good charge transport properties in the solid state.

Enhancing Stability: The long-term operational stability of devices is a major challenge. Molecular engineering can improve the intrinsic thermal and chemical stability of the materials. acs.org For instance, creating derivatives with high glass transition temperatures (Tg) and decomposition temperatures (Td) is a key objective. A spiro[acridine-9,9′-fluorene] derivative, for example, showed an improved Td of 534 °C compared to its non-spiro counterpart (488 °C). researchgate.net

Exploration of New Device Architectures and Multifunctional Materials

While spirobifluorene derivatives are well-established in OLEDs, their unique properties make them suitable for a wider range of advanced applications. Research is expanding to incorporate these materials into novel device architectures and to exploit their potential for multifunctionality. acs.org

Promising applications include:

Perovskite Solar Cells (PSCs): Spirobifluorene-based compounds are emerging as highly effective Hole-Transporting Materials (HTMs) in PSCs, challenging the dominance of the standard material, Spiro-OMeTAD. acs.orgresearchgate.net Derivatives of the related spiro[fluorene-9,9′-xanthene] (SFX) have been used to create PSCs with power conversion efficiencies (PCEs) exceeding 20%. nih.gov The development of low-cost, stable, and efficient SBF-amine based HTMs is a major research direction. acs.org

Non-Fullerene Acceptors in Organic Solar Cells: The rigid, three-dimensional structure of the spirobifluorene core can be used to create non-fullerene acceptors for bulk heterojunction solar cells. A molecule with a 9,9'-spirobifluorene core and four perylenediimide (PDI) peripheral groups has been successfully used as an electron acceptor, achieving a PCE of 5.34%. nih.gov This demonstrates the versatility of the SBF scaffold.

Sensors and Metal-Organic Frameworks (MOFs): The rigid structure of SBFs can be exploited in sensor applications. Aza-analogues of 9,9'-spirobifluorene have proven to be highly effective as affinity materials for quartz crystal microbalances used in detecting volatile organic compounds. nih.gov Furthermore, SBF-based ligands have been used to synthesize MOFs with high specific surface areas and promising hydrogen uptake capacities, opening doors for applications in gas storage and separation. rsc.org

Device/Application Function of SBF Derivative Key Performance Metric Example Derivative/System
Perovskite Solar CellsHole-Transporting Material (HTM)Power Conversion Efficiency (PCE)SFXDAnCBZ (PCE of 20.87%) nih.gov
Organic Solar CellsNon-Fullerene AcceptorPower Conversion Efficiency (PCE)SBF-PDI4 (PCE of 5.34%) nih.gov
Chemical SensorsAffinity MaterialDetection of Volatile Organic Compounds4,5-Diaza-9,9'-spirobifluorenes nih.gov
Metal-Organic FrameworksStructural LigandGas Sorption Capacity4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid rsc.org

Bridging Theoretical Predictions with Experimental Verification for Rational Design

To accelerate the discovery of new materials, a purely trial-and-error approach is inefficient. The rational design of molecules, where theoretical calculations guide synthetic efforts, is becoming increasingly vital. This synergy allows researchers to predict the properties of a molecule before embarking on its synthesis. rsc.org

The challenges and opportunities in this area include:

Predictive Accuracy: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict molecular geometries, electronic structures (HOMO/LUMO levels), and photophysical properties. For a fluorinated 9,9'-spirobifluorene derivative, DFT calculations were used to understand the geometry and molecular orbital surfaces, correlating them with the material's performance in a blue OLED. researchgate.net The ongoing challenge is to improve the accuracy of these predictions to more closely match experimental results.

Guiding Synthesis: Rational design, informed by theoretical modeling, can identify the most promising molecular candidates for synthesis. This approach was used to design a spiro[fluorene-9,9′-xanthene] based molecule for aggregation-induced emission by first performing theoretical investigations to guide the synthetic strategy. rsc.org This reduces wasted effort on less promising structures and focuses resources on materials with the highest predicted performance, paving the way for the next generation of advanced optoelectronic materials.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR and 2D techniques (COSY, HSQC) resolve stereochemical ambiguities. For example, substituents at the 4-position induce distinct chemical shifts in fluorene protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights (e.g., C37H22S: 498.64 g/mol) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

How can researchers resolve contradictions in reported photophysical data for spirobi[fluoren]-based materials?

Advanced Research Question
Discrepancies in emission spectra or triplet energy values often arise from:

  • Solvent effects : Polar solvents (e.g., 2-MeTHF) may stabilize excited states, shifting λmax. Standardize solvent systems for comparability .
  • Measurement conditions : Ensure consistent excitation wavelengths and sample concentrations.
  • Purity : Trace impurities (e.g., unreacted bromo intermediates) can skew results. Use sublimation (>99% purity) for device-grade materials .

What role does this compound play in enhancing OLED efficiency?

Advanced Research Question
As a host material in phosphorescent OLEDs (PhOLEDs), spirobi[fluoren]-4-amine derivatives:

  • Confine excitons : High ET (~2.7 eV) prevents energy back-transfer from guest emitters (e.g., Ir(ppy)3 for green emission) .
  • Improve charge transport : Carbazole-substituted derivatives enhance hole injection, achieving external quantum efficiencies (EQE) >15% .
    Experimental Design : Fabricate devices with double-layer architectures (ITO/hole-transport layer/emissive layer/cathode) and compare luminance-voltage curves .

How does thermal stability impact the application of spirobi[fluoren]-4-amine derivatives in high-temperature environments?

Advanced Research Question
Spirobi[fluoren] derivatives exhibit high thermal stability (decomposition temperatures >300°C), making them suitable for:

  • OLEDs : Minimal degradation under prolonged operation.
  • Coatings/Adhesives : Retain structural integrity in industrial settings .
    Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability. Compare with alternative hosts (e.g., CBP) to benchmark performance .

What strategies optimize the synthesis of chiral spirobi[fluoren] derivatives for optoelectronic applications?

Advanced Research Question
Chiral derivatives (e.g., 4-Ph(OMe)3-SBF) require:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in cross-coupling reactions.
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and spiro-conformation .
    Data Analysis : Circular dichroism (CD) spectra and polarized luminescence assess chiroptical activity .

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